

# A Comparative Analysis of ML356 and C75 on Lipid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ML356   |           |
| Cat. No.:            | B609152 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms and effects of two prominent Fatty Acid Synthase inhibitors.

In the landscape of metabolic research and oncology, the inhibition of fatty acid synthase (FASN) has emerged as a compelling therapeutic strategy. FASN, the sole enzyme responsible for the de novo synthesis of long-chain fatty acids, is notably upregulated in many cancer types and metabolic disorders. This guide provides a detailed comparative study of two widely utilized FASN inhibitors, **ML356** and C75, focusing on their effects on lipid synthesis, cellular viability, and underlying signaling pathways.

At a Glance: ML356 vs. C75



| Feature                                      | ML356                                                                                          | C75                                                                                                                                                                                        |
|----------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Target Domain                        | Thioesterase (TE)                                                                              | β-Ketoacyl Synthase (KS)                                                                                                                                                                   |
| Selectivity                                  | High for FASN-TE domain                                                                        | Broader spectrum, with off-<br>target effects noted                                                                                                                                        |
| Mechanism of Action                          | Blocks the final step of fatty acid synthesis, the release of palmitate from the FASN complex. | Primarily inhibits the condensation reaction in the initial stages of fatty acid elongation. Also reported to inhibit the TE domain and activate Carnitine Palmitoyltransferase-1 (CPT-1). |
| Reported IC50 (FASN Inhibition)              | 0.334 μM (isolated FASN-TE domain)                                                             | 32.43 μM (in human A375 cells)                                                                                                                                                             |
| Reported IC50 (Cellular Palmitate Synthesis) | 20 μM (PC-3 cells)                                                                             | Not explicitly available in a directly comparable format.                                                                                                                                  |
| Downstream Signaling                         | Inhibition of FASN by selective inhibitors can impact pathways such as PI3K-AKT-mTOR.          | Modulates AMPK and PI3K-AKT-mTOR signaling pathways.                                                                                                                                       |
| Clinical Development                         | Valued as a selective biochemical probe for studying FASN biology.                             | First-generation inhibitor with noted side effects and a complex pharmacological profile that has impeded clinical advancement.                                                            |

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **ML356** and C75 from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: FASN Inhibition and Cellular Effects



| Compound                                 | Assay Type                               | Cell<br>Line/System                | IC50 Value | Citation(s) |
|------------------------------------------|------------------------------------------|------------------------------------|------------|-------------|
| ML356                                    | FASN-TE<br>Domain Inhibition             | Purified<br>recombinant<br>FASN-TE | 0.334 μΜ   | [1]         |
| De novo<br>Palmitate<br>Synthesis        | PC-3 (prostate cancer)                   | 20 μΜ                              | [1]        |             |
| C75                                      | FASN Inhibition<br>(Clonogenic<br>Assay) | PC-3 (prostate cancer)             | 35 μΜ      | [2]         |
| FASN Inhibition<br>(Spheroid<br>Growth)  | LNCaP (prostate cancer)                  | 50 μΜ                              | [2]        |             |
| FASN Inhibition<br>(Functional<br>Assay) | A375<br>(melanoma)                       | 32.43 μΜ                           | [3]        | _           |

## **Mechanisms of Action and Signaling Pathways**

**ML356** and C75 inhibit FASN through distinct mechanisms, leading to different downstream cellular consequences.

ML356: A Selective Thioesterase Domain Inhibitor

**ML356** is a potent and selective inhibitor of the thioesterase (TE) domain of FASN.[1] The TE domain is responsible for the final step in de novo fatty acid synthesis, which is the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein domain of FASN. By inhibiting the TE domain, **ML356** effectively traps the fatty acid on the enzyme, preventing its utilization for lipid synthesis and downstream signaling. The selective inhibition of FASN can lead to the downregulation of signaling pathways that are dependent on lipid modifications for protein function and localization, such as the PI3K-AKT-mTOR pathway.[4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective inhibitors of FAS-TE Probe Reports from the NIH Molecular Libraries Program -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of ML356 and C75 on Lipid Synthesis Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609152#comparative-study-of-ml356-and-c75-on-lipid-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com